molecular formula C9H10O4 B556543 4-(Hydroxymethyl)phenoxyacetic acid CAS No. 68858-21-9

4-(Hydroxymethyl)phenoxyacetic acid

Cat. No. B556543
CAS RN: 68858-21-9
M. Wt: 182.17 g/mol
InChI Key: VUCNQOPCYRJCGQ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)phenoxyacetic acid is an acid-labile resin linkage agent used in solid phase peptide synthesis . It has been found to be an inhibitor of protein synthesis and has shown to inhibit the growth of human leukemia cells, T-cell leukemia cells, and human liver tumor cells .


Synthesis Analysis

This compound can be synthesized from 4-hydroxymethylbenzoic acid by reacting it with two equivalents of formaldehyde . The reaction is catalyzed by glutaminyl cyclase and acidic pH .


Molecular Structure Analysis

The empirical formula of 4-(Hydroxymethyl)phenoxyacetic acid is C9H10O4 . The molecular weight is 182.17 . The SMILES string is OCC1=CC=C(OCC(O)=O)C=C1 .


Chemical Reactions Analysis

4-(Hydroxymethyl)phenoxyacetic acid is used as a linkage agent in solid-phase peptide synthesis according to the “FMOC-polyamide” technique .


Physical And Chemical Properties Analysis

4-(Hydroxymethyl)phenoxyacetic acid is a solid at 20°C . It should be stored under inert gas and in conditions avoiding moisture . The melting point is between 107°C and 112°C .

Scientific Research Applications

  • Phenoxyacetic acids, including variants of 4-(Hydroxymethyl)phenoxyacetic acid, are used as herbicides and have been studied for their effects on weed eradication and plant growth (Blackman, 1945).

  • These compounds, particularly their metabolites, have been analyzed in human urine using liquid chromatography/triple quadrupole mass spectrometry to assess exposure and potential toxicity (Lindh et al., 2008).

  • In higher plants, the metabolism of phenoxyacetic acid has been observed, leading to the formation of hydroxylated and glycosylated derivatives, which may contribute to the detoxification of herbicides in resistant species (Hutber et al., 1978).

  • The cytogenetic effects of phenoxyacetic acids have been studied in mammals, including the evaluation of chromosome breaking activity (Jenssen & Renberg, 1976).

  • 4-(Hydroxymethyl)phenoxyacetic acid derivatives have been synthesized for use in solid-phase peptide synthesis, demonstrating their utility in biochemical research (Zinieris et al., 2006).

  • The genotoxicity of phenoxyacetic acid derivatives has been evaluated in vitro and in vivo, with mixed results depending on the specific compound and its concentration (Mustonen et al., 1986).

  • Investigations into the environmental impact and treatment of these herbicides, including their removal from water sources using bioreactor technology, have been conducted (Ghoshdastidar & Tong, 2013).

Safety And Hazards

This chemical causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCNQOPCYRJCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218950
Record name 4-Hydroxymethylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)phenoxyacetic acid

CAS RN

68858-21-9
Record name 4-Hydroxymethylphenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068858219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxymethylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)phenoxyessigsäure
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
CT Bui, F Ercole, Y Pham, R Campbell… - Journal of Peptide …, 2000 - Wiley Online Library
A replacement of the acetic acid moiety by valeric acid within the 4‐hydroxymethylphenoxyacetic acid (HMP) linker (Sheppard RC, Williams BJ. Acid‐labile resin linkage agents for use …
Number of citations: 10 onlinelibrary.wiley.com
M Bradley, S Mittoo - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 68858‐21‐9 ] C 9 H 10 O 4 (MW 182.18) InChI = 1S/C9H10O4/c10‐5‐7‐1‐3‐8(4‐2‐7)13‐6‐9(11)12/h1‐4,10H,5‐6H2,(H,11,12) InChIKey = VUCNQOPCYRJCGQ‐UHFFFAOYSA‐N (…
Number of citations: 2 onlinelibrary.wiley.com
IM Krishnakumar, B Mathew - Letters in Peptide Science, 2001 - Springer
Synthesis and characterization of a flexible crosslinked polystyrene graftedpolyethyleneglycol (PEG) resin which allows for efficient synthesis of aggregating peptides in high yield and …
Number of citations: 2 link.springer.com
FK Wallner, HA Norberg, AI Johansson… - Organic & …, 2005 - pubs.rsc.org
Synthetic glycolipids with defined structures are important tools in the study of glycolipid biology. In this paper we describe a solid-phase synthesis of three galactosylated serine-based …
Number of citations: 25 pubs.rsc.org
L Oswald, TT Trinh, D Chan-Seng, JF Lutz - Polymer, 2015 - Elsevier
This article describes two convenient methods for removing the ω-terminal bromine atom of well-defined soluble polymer supports prepared by atom transfer radical polymerization (…
Number of citations: 12 www.sciencedirect.com
MJ Plunkett, JA Ellman - Journal of the American Chemical …, 1995 - ACS Publications
In the past few years, major effortshave focused on the construction and evaluation of compound libraries, including libraries of several classes of nonpolymeric compounds. 1 However, …
Number of citations: 228 pubs.acs.org
A Basso, L Banfi, R Riva, P Piaggio, G Guanti - Tetrahedron letters, 2003 - Elsevier
A Passerini multicomponent reaction of N-protected-α-aminoaldehydes, carboxylic acids and solid-supported isocyanides has been successfully performed on Lantern™. The initially …
Number of citations: 70 www.sciencedirect.com
A Svensson, KE Bergquist, T Fex, J Kihlberg - Tetrahedron letters, 1998 - Elsevier
Three fluorinated linkers which are analogues of linkers commonly used in solid-phase peptide synthesis have been prepared. Using 19 F NMR spectroscopy, the fluorine atom of the …
Number of citations: 50 www.sciencedirect.com
S Jacob, NA Harry, KK Binoj, TG Tharayil… - Trends in …, 2023 - tis.wu.ac.th
… The linker, 4-Hydroxymethyl phenoxyacetic acid (HMPA) was incorporated in PS-NVP-HDDA resin by treating “H2N-CH2-PS-NVPHDDA resin with HOBt active ester of HMPA”. …
Number of citations: 3 tis.wu.ac.th
A Basso, N Pegg, B Evans… - European Journal of …, 2000 - Wiley Online Library
Many amidine‐based molecules are known to be antagonists of the fibrinogen−GP IIb‐IIIa interaction, therefore useful in the treatment of thrombotic deseases. Here we report the solid‐…

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